4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid
Description
Contextualization of the Compound within Relevant Chemical Classes
4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid, with the molecular formula C13H17NO5S, belongs to several key chemical classes. researchgate.net At its core, it is a benzoic acid derivative , characterized by a benzene (B151609) ring substituted with a carboxylic acid group. The presence of a morpholine (B109124) ring attached to a sulfonyl group classifies it as a sulfonamide , specifically a morpholine-containing sulfonamide . nih.gov The ethyl group at the fourth position of the benzoic acid ring further categorizes it as a 4-alkyl-substituted benzoic acid .
The structural amalgamation of a benzoic acid, a sulfonamide, and a morpholine moiety suggests a molecule with multifaceted chemical properties. Benzoic acids are known for their acidic nature and participation in various organic reactions. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. chemsociety.org.ng The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability. nih.gov
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 926232-25-9 |
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 299.35 g/mol |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 |
| InChI | InChI=1S/C13H17NO5S/c1-2-10-3-4-11(13(15)16)9-12(10)20(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) |
Rationale for Academic Investigation of this compound
While specific, in-depth academic studies on this compound are not widely available in the public domain, the rationale for its investigation can be inferred from the study of its constituent chemical classes. The general class of sulfamoylbenzoic acids is explored for various biological activities. nih.gov The synthesis of derivatives of sulfamoyl benzoic acid is often a focus in medicinal chemistry for the development of new therapeutic agents. nih.gov
The combination of the sulfonamide group with a benzoic acid moiety is a common scaffold in the design of inhibitors for various enzymes. The morpholine group, as mentioned, is a valued component in drug design for its favorable physicochemical properties. Therefore, the academic investigation of this compound would likely be aimed at exploring its potential as a bioactive molecule, with possible applications in drug discovery. The ethyl group substituent allows for the exploration of structure-activity relationships within a series of similar compounds.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| XLogP3 | 1.0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
| Exact Mass | 299.082731 g/mol |
| Monoisotopic Mass | 299.082731 g/mol |
| Topological Polar Surface Area | 93.9 Ų |
| Heavy Atom Count | 20 |
Note: These properties are computationally predicted and may not reflect experimentally determined values.
Historical Perspective on Research Involving the Compound
A comprehensive search of scientific literature and patent databases does not reveal a significant historical record of research focused specifically on this compound. While the synthesis and study of related sulfonamides and benzoic acid derivatives have a long history in organic and medicinal chemistry, this particular molecule does not appear to have been the subject of extensive, published academic investigation. Its availability from chemical suppliers suggests its use in specific, potentially proprietary, research and development endeavors. The lack of a historical research trail in publicly accessible records indicates that its synthesis and any subsequent investigations are likely to be relatively recent or have occurred within a commercial, rather than academic, context.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-10-3-4-11(13(15)16)9-12(10)20(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMTXRBPVOHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-ethyl-3-(morpholine-4-sulfonyl)benzoic acid, the primary disconnections involve the carbon-sulfur bond of the sulfonamide and the carbon-carbon bonds of the substituents on the aromatic ring.
The most logical disconnections are:
C-S bond disconnection: This breaks the bond between the benzene (B151609) ring and the sulfur atom of the sulfonyl group, leading to a substituted benzoic acid and a morpholine (B109124) sulfonyl precursor. This is a common and reliable strategy for the formation of sulfonamides.
C-C bond disconnection: The ethyl and carboxyl groups attached to the benzene ring can be considered for disconnection. However, installing these groups on a pre-functionalized ring can be complex due to directing effects. A more practical approach is to start with a precursor that already contains some of the required functionalities.
A plausible retrosynthetic pathway would start by disconnecting the sulfonamide bond. This leads to 3-amino-4-ethylbenzoic acid and morpholine-4-sulfonyl chloride. Alternatively, and more practically, the disconnection can be made at the sulfonyl chloride stage, leading to 4-ethyl-3-(chlorosulfonyl)benzoic acid and morpholine. The former precursor can be derived from 4-ethylbenzoic acid through nitration, reduction, and subsequent diazotization and sulfonyl chloride formation.
A primary synthetic strategy would likely involve the sulfonation of 4-ethylbenzoic acid, followed by conversion to the sulfonyl chloride and subsequent reaction with morpholine.
Classical Synthetic Routes to this compound
Classical synthetic routes typically rely on well-established, multi-step processes using readily available reagents. A common approach for the synthesis of this compound would involve the following key steps:
Chlorosulfonation of 4-Ethylbenzoic Acid: The synthesis would likely commence with the chlorosulfonation of 4-ethylbenzoic acid. This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The ethyl group is an ortho-, para-director. Since the para position is blocked by the carboxylic acid, the sulfonyl chloride group will be directed to the ortho position (position 3). This reaction is typically carried out using chlorosulfonic acid.
Formation of the Sulfonamide: The resulting 4-ethyl-3-(chlorosulfonyl)benzoic acid is then reacted with morpholine to form the sulfonamide linkage. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is usually performed in the presence of a base to neutralize the hydrochloric acid byproduct. A similar reaction is described for the synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid, where 4-(chlorosulfonyl)benzoic acid is reacted with morpholine. prepchem.com
This two-step sequence represents a robust and classical method for the preparation of the target molecule.
Modern and Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers more efficient and sophisticated methods that can be applied to the synthesis of complex molecules like this compound.
While the classical route is effective, catalytic methods could offer milder reaction conditions and improved selectivity. For instance, the direct C-H sulfamoylation of 4-ethylbenzoic acid could be a potential one-step catalytic approach. This would involve a transition-metal catalyst (e.g., palladium, rhodium, or copper) to direct the C-H activation at the 3-position and facilitate the coupling with a sulfamoylating agent derived from morpholine. Such methods are at the forefront of synthetic organic chemistry and offer a more atom-economical route.
For the specific molecule of this compound, there are no chiral centers. Therefore, stereoselective synthesis is not a primary concern. However, in the synthesis of more complex derivatives or analogues where chirality might be introduced, stereoselective methods would become crucial. For instance, if a chiral substituent were present on the morpholine ring, its introduction would require stereocontrolled synthetic steps. nih.gov
Flow chemistry offers significant advantages for the production of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgpolimi.itnih.gov The synthesis of this compound could be adapted to a continuous flow process.
The chlorosulfonation step, which is often highly exothermic and involves corrosive reagents, would particularly benefit from the enhanced safety and temperature control of a flow reactor. The subsequent reaction with morpholine could also be performed in a continuous manner, potentially telescoping the two steps to minimize manual handling and purification of intermediates. This would lead to a more efficient and scalable manufacturing process. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. researchgate.netresearchgate.net For the classical synthesis of this compound, several parameters would need to be optimized.
For the chlorosulfonation step:
Reagent Stoichiometry: The ratio of chlorosulfonic acid to 4-ethylbenzoic acid would need to be carefully controlled to ensure complete conversion without excessive side reactions.
Temperature: This reaction is typically performed at low temperatures to control its exothermicity and prevent degradation of the starting material and product.
Reaction Time: The duration of the reaction would be optimized to ensure it goes to completion.
For the sulfonamide formation step:
Solvent: A suitable solvent that can dissolve the reactants and is inert to the reaction conditions would be chosen.
Base: The choice and amount of base are important for neutralizing the HCl byproduct and driving the reaction to completion.
Temperature and Time: These parameters would be optimized to achieve a high yield in a reasonable timeframe.
Below is an illustrative data table showing a hypothetical optimization of the sulfonamide formation step.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (B109758) | Triethylamine | 0 | 4 | 75 |
| 2 | Dichloromethane | Triethylamine | 25 | 2 | 85 |
| 3 | Dichloromethane | Pyridine | 25 | 2 | 82 |
| 4 | Tetrahydrofuran | Triethylamine | 25 | 2 | 88 |
| 5 | Tetrahydrofuran | Triethylamine | 50 | 1 | 92 |
This data is illustrative and intended to represent a typical optimization process.
Green Chemistry Principles Applied to the Synthesis of this compound
The traditional synthesis of aryl sulfonamides often involves reagents and conditions that are not aligned with the principles of green chemistry. A common method for preparing compounds like this compound would likely involve the chlorosulfonation of 4-ethylbenzoic acid with chlorosulfonic acid, followed by amination with morpholine. This process, while effective, raises several environmental and safety concerns, including the use of a highly corrosive and hazardous reagent (chlorosulfonic acid) and the generation of stoichiometric amounts of acidic waste (HCl).
In an effort to develop more sustainable synthetic routes, researchers are exploring greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. These approaches focus on alternative sulfonating agents, solvent-free conditions, and improved reaction efficiency.
Alternative Sulfonating Agents:
One of the primary targets for greening the synthesis is replacing chlorosulfonic acid. Milder and less corrosive alternatives are being investigated. For instance, the use of sulfur trioxide complexes, such as SO3-pyridine or SO3-dioxane, can offer a more controlled sulfonation with fewer hazardous byproducts. Another approach involves direct sulfonation using concentrated sulfuric acid or oleum; however, this can lead to issues with regioselectivity and the formation of sulfone byproducts.
Solvent Selection and Energy Efficiency:
The choice of solvent plays a crucial role in the environmental impact of a synthesis. Traditional methods often employ chlorinated solvents, which are toxic and environmentally persistent. Green chemistry encourages the use of safer solvents like water, ethanol, or even performing reactions under solvent-free conditions. Microwave-assisted synthesis has also emerged as a valuable tool for reducing reaction times and energy consumption in sulfonation and subsequent amination steps.
The table below provides a comparative overview of a plausible traditional synthesis route and potential greener alternatives for the preparation of this compound.
| Principle of Green Chemistry | Traditional Synthetic Approach | Greener Alternative |
|---|---|---|
| Prevention of Waste | Generation of HCl and excess acid waste from chlorosulfonation. | Use of catalytic systems or recyclable sulfonating agents to minimize waste streams. |
| Atom Economy | Reaction with chlorosulfonic acid has lower atom economy due to the formation of HCl byproduct. | Direct C-H sulfonation, if regioselectivity can be controlled, would improve atom economy. |
| Less Hazardous Chemical Syntheses | Use of highly corrosive and hazardous chlorosulfonic acid. | Employing milder sulfonating agents like sulfur trioxide complexes or solid acid catalysts. |
| Safer Solvents and Auxiliaries | Use of chlorinated solvents such as dichloromethane or chloroform. | Utilization of water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Often requires prolonged heating under reflux. | Application of microwave irradiation to reduce reaction times and energy input. |
Chemical Transformations and Derivatization Strategies
The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for the development of new chemical entities. The primary points for derivatization include the carboxylic acid group, the aromatic ring, and the morpholine moiety.
Functional Group Modifications
The carboxylic acid is the most reactive functional group for derivatization, allowing for a wide range of transformations to modulate the compound's physicochemical properties.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, is a common approach. For more sensitive substrates or to overcome steric hindrance, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed.
Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation is typically achieved using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or by converting the carboxylic acid to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-ethyl-3-(morpholine-4-sulfonyl)benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are effective for this transformation. The resulting alcohol can serve as a handle for further functionalization, such as etherification or conversion to an alkyl halide.
The following table summarizes key functional group modifications of the carboxylic acid moiety.
| Transformation | Reagents and Conditions | Product Class |
|---|---|---|
| Esterification | R-OH, cat. H₂SO₄, heat | Esters |
| Amidation | R₂NH, EDC, HOBt, DMF | Amides |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, heat | Acid Chlorides |
| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | Primary Alcohols |
Modifications of the morpholine ring are less common but can be achieved under specific conditions. For instance, ring-opening reactions could be explored, although this would require harsh conditions and could lead to a mixture of products.
Scaffold Diversification via Synthetic Intermediates
The core structure of this compound can be utilized as a synthetic intermediate for building more complex molecular architectures.
Aromatic Ring Functionalization: While the existing substituents direct further electrophilic aromatic substitution to specific positions, these reactions can sometimes be challenging on a deactivated ring system. Alternatively, conversion of the carboxylic acid to other functional groups can open up possibilities for cross-coupling reactions. For instance, conversion to a boronic acid or ester would allow for Suzuki coupling, while transformation into an aryl halide would enable a variety of palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig).
Building Heterocyclic Systems: The functional groups on the aromatic ring can be used to construct fused heterocyclic systems. For example, if a nitro group were introduced onto the ring, its subsequent reduction to an amine would provide a handle for cyclization reactions with the adjacent carboxylic acid or its derivatives to form various nitrogen-containing heterocycles.
The table below outlines potential strategies for scaffold diversification.
| Synthetic Strategy | Key Intermediate | Potential Reaction | Resulting Scaffold |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Aryl halide or triflate derivative | Suzuki, Heck, Sonogashira | Biaryls, stilbenes, diarylacetylenes |
| Heterocycle Formation | Ortho-amino or -hydroxy derivative | Intramolecular cyclization | Fused heterocycles (e.g., benzoxazinones, quinazolinones) |
| Directed Ortho-Metalation | Carboxylic acid or amide directed | Reaction with electrophiles | Further substituted aromatic core |
These derivatization and diversification strategies highlight the potential of this compound as a valuable building block in medicinal chemistry and materials science.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid and Its Analogs
Overview of SAR/SPR Methodologies in Medicinal Chemistry
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental pillars in the field of medicinal chemistry, guiding the process of drug discovery and development. SAR focuses on understanding how the chemical structure of a molecule relates to its biological activity, while SPR investigates the connection between a molecule's structure and its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. drugdesign.orgslideshare.net
The primary aim of these methodologies is to identify the key structural features of a compound, known as pharmacophores, that are responsible for its interaction with a biological target, such as a receptor or enzyme. drugdesign.org By systematically modifying the chemical structure of a lead compound and observing the resulting changes in activity and properties, medicinal chemists can build a comprehensive understanding of the chemical requirements for optimal biological effect. slideshare.net
Common strategies employed in SAR and SPR studies include:
Homologation: Systematically increasing the length of an alkyl chain to probe the size and nature of a binding pocket. drugdesign.org
Bioisosteric Replacement: Substituting a functional group with another that has similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. drugdesign.org
Conformational Analysis: Studying the three-dimensional arrangement of atoms in a molecule and how it affects binding to a target.
These qualitative and semi-quantitative observations are often complemented by computational approaches, which can provide deeper insights into the molecular interactions driving biological activity.
Systematic Chemical Modifications and Their Impact on Biological Activity
The following sections delve into the hypothetical SAR of 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid by examining the individual contributions of its key structural components.
Role of the Ethyl Group Substitution
The ethyl group at the 4-position of the benzoic acid ring is expected to influence the compound's lipophilicity and steric interactions within a potential binding site. The size and lipophilicity of this alkyl group can be critical for fitting into a hydrophobic pocket of a target protein.
Systematic modification of this group would be a key step in optimizing the compound's activity. A general trend often observed in SAR studies is that increasing the length of an alkyl chain can enhance activity up to an optimal point, after which further increases in size may lead to a decrease in activity due to steric hindrance. youtube.com
Table 1: Hypothetical SAR of Modifications to the Ethyl Group
| R-Group Modification | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |
|---|---|---|
| Methyl | Decreased | May decrease binding affinity if a larger hydrophobic pocket is present. |
| Ethyl (Parent) | Baseline | - |
| Propyl | Increased | Could enhance binding affinity if the pocket accommodates a larger group. |
| Isopropyl | Increased | May provide a different steric profile that could improve or hinder binding. |
| Cyclopropyl | Increased | Introduces conformational rigidity which could be beneficial for binding. |
Significance of the Morpholine (B109124) Ring and its Substitutions
The morpholine ring is a common motif in medicinal chemistry, often favored for its ability to improve the physicochemical properties of a compound, such as aqueous solubility and metabolic stability. e3s-conferences.orge3s-conferences.org The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially forming a key interaction with a biological target. cancer.gov
Modifications to the morpholine ring itself or its replacement with bioisosteres could have a significant impact on the compound's activity and pharmacokinetic profile.
Table 2: Hypothetical SAR of Modifications to the Morpholine Ring
| Ring System | Key Features | Potential Impact on Biological Activity |
|---|---|---|
| Morpholine (Parent) | Good aqueous solubility, H-bond acceptor | - |
| Piperidine | More lipophilic, basic nitrogen | May alter solubility and introduce ionic interactions. |
| Thiomorpholine | Increased lipophilicity, potential for different metabolic pathways | Could improve binding in a more hydrophobic environment. enamine.netenamine.net |
| Piperazine | Introduction of a second basic nitrogen | Offers a point for further substitution to modulate properties. |
Influence of the Sulfonyl Moiety
The nature of this linker is critical for orienting the morpholine ring in the correct position for optimal interaction with a target. Replacing the sulfonamide with other linking groups would explore the necessity of its specific geometric and electronic properties.
Table 3: Hypothetical SAR of Modifications to the Sulfonyl Linker
| Linker | Key Properties | Potential Impact on Biological Activity |
|---|---|---|
| Sulfonamide (Parent) | Rigid, H-bond acceptor | - |
| Amide | Planar, H-bond donor and acceptor | May alter the conformational preference and introduce new interactions. |
| Methylene | Flexible | Increased flexibility could be detrimental if a specific conformation is required for binding. |
Importance of the Benzoic Acid Core and Carboxyl Functionality
The benzoic acid moiety provides the acidic character to the molecule and is a crucial component for potential ionic interactions with a biological target. iomcworld.comicm.edu.pl The carboxyl group can form strong hydrogen bonds and salt bridges with basic residues like arginine or lysine (B10760008) in a protein's active site. nih.gov The position of the carboxyl group and its electronic environment, influenced by other substituents on the benzene (B151609) ring, are critical for its acidity (pKa) and, consequently, its interaction with the target at physiological pH. libretexts.orgyoutube.comlibretexts.org
Modifications to the benzoic acid core, such as altering the position of the substituents or replacing the carboxylic acid with other acidic bioisosteres, would be critical for defining the pharmacophore.
Table 4: Hypothetical SAR of Modifications to the Benzoic Acid Core
| Modification | Expected Impact on Acidity (pKa) | Potential Effect on Biological Activity |
|---|---|---|
| Carboxylic Acid (Parent) | Baseline | Forms key ionic and hydrogen bonds. |
| Tetrazole | Lower pKa (more acidic) | Can be a good bioisostere for a carboxylic acid, potentially improving oral bioavailability. |
| Acylsulfonamide | Lower pKa (more acidic) | May form different interactions with the target. |
| Ester | Neutral | Would likely abolish activity if the acidic group is essential for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ekb.egresearchgate.netnih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.
For a series of analogs of this compound, a QSAR model could be developed by synthesizing a diverse set of compounds with variations at the ethyl, morpholine, and benzoic acid positions and measuring their biological activity (e.g., IC50 or EC50). A wide range of molecular descriptors would then be calculated for each compound, including:
Electronic Descriptors: Hammett constants, partial charges, dipole moment.
Steric Descriptors: Molar refractivity, van der Waals volume.
Hydrophobic Descriptors: LogP, LogD.
Topological Descriptors: Connectivity indices, shape indices.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to generate an equation that best describes the relationship between the descriptors and the biological activity. researchgate.netacs.orgpensoft.net
A hypothetical QSAR equation for this series might look like:
log(1/IC50) = c1(LogP) - c2(LogP)^2 + c3(MR) + c4(σ) + constant
Where:
log(1/IC50) is the biological activity.
LogP represents lipophilicity. The parabolic term (LogP)^2 suggests an optimal lipophilicity.
MR is the molar refractivity, a measure of steric bulk.
σ is the Hammett constant, representing the electronic effect of substituents on the benzoic acid ring.
c1, c2, c3, c4 are the coefficients determined by the regression analysis.
Such a model would provide quantitative insights into the SAR of this chemical series and guide the design of more potent analogs.
Development of QSAR Models
No published studies detailing the development of QSAR models specifically for this compound or its immediate analogs were found. The general methodology for QSAR involves correlating variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. researchgate.netnih.govmdpi.com However, the specific descriptors, statistical methods, and training sets used for this compound are not documented.
Predictive Power and Validation of Models
As no specific QSAR models for this compound have been identified, there is no corresponding data on their predictive power or validation. The validation of a QSAR model is crucial to ensure its robustness and predictive capacity, typically involving internal validation (like leave-one-out cross-validation) and external validation with an independent test set of compounds. mdpi.comnih.gov Data tables containing statistical metrics such as q², r², and RMSE for this compound are consequently unavailable.
Conformational Analysis and its Relevance to Biological Recognition
A detailed conformational analysis of this compound, which would describe its preferred three-dimensional shapes and how they relate to interactions with a biological target, has not been reported in the available literature. Conformational analysis is vital for understanding molecular recognition, as the specific spatial arrangement of a molecule (its conformation) dictates its ability to bind to a receptor or enzyme active site. slideshare.netmdpi.com Studies on other benzoic acid derivatives have shown that substituents can significantly influence conformation and intermolecular interactions, but a direct application of these findings to the target compound is not possible. ucl.ac.uknih.gov
Despite a comprehensive search for preclinical pharmacological and biological data on the chemical compound this compound, no specific studies or detailed research findings corresponding to the requested article outline were identified. Publicly available scientific literature and databases appear to lack in-vitro pharmacological profiling, target engagement studies, and mechanism of action elucidation for this particular compound.
The search did not yield any specific information regarding:
Receptor Binding Assays: No data on the affinity or binding characteristics of this compound to any specific biological receptors was found.
Enzyme Inhibition/Activation Studies: There were no reports detailing the effects of this compound on the activity of any enzymes.
Ion Channel Modulation Assays: Information regarding the modulation of any ion channels by this compound is not available.
Cell-Based Functional Assays: No studies utilizing reporter gene assays, cellular pathway activation, or other cell-based functional assays to characterize the activity of this compound were discovered.
Phenotypic Screening Applications: The use of this compound in any phenotypic screening campaigns has not been documented in the available resources.
Elucidation of Mechanism of Action (MoA): Consequently, without any pharmacological or biological activity data, the mechanism of action for this compound remains unknown.
Therefore, it is not possible to provide a detailed article on the preclinical pharmacological and biological investigations of this compound based on the currently available information.
Preclinical Pharmacological and Biological Investigations of 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid
Elucidation of Mechanism of Action (MoA)
Downstream Signaling Pathway Analysis
In the absence of an identified molecular target, analysis of the downstream signaling pathways affected by 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid has not been documented. Research detailing the modulation of intracellular signaling cascades, such as phosphorylation events or changes in second messenger concentrations upon treatment with this compound, is not available in the public domain.
Proteomic and Transcriptomic Studies to Uncover MoA
Global cellular changes at the protein and transcript levels, often investigated through proteomic and transcriptomic studies to uncover a compound's mechanism of action (MoA), have not been reported for this compound. Consequently, there are no available data on differential protein expression or gene regulation patterns in response to this compound.
In Vivo Efficacy Studies in Animal Models of Disease
Information regarding the in vivo efficacy of this compound in animal models of any disease is not present in the available scientific literature.
Selection and Characterization of Relevant Disease Models
There are no published studies that describe the selection and characterization of specific animal disease models for evaluating the therapeutic potential of this compound.
Assessment of Therapeutic Endpoints and Biomarkers
As no in vivo studies have been reported, there is no information on the assessment of relevant therapeutic endpoints or the identification of pharmacodynamic and predictive biomarkers for this compound.
Dose-Response Relationships in Preclinical Models
Data on the dose-response relationships of this compound in preclinical models are not available. The effective dose ranges and the relationship between exposure and therapeutic effect have not been established.
Preclinical Drug Metabolism and Pharmacokinetics Dmpk of 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid
In Vitro ADME Characterization
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to characterizing the DMPK properties of a new chemical entity. However, no specific in vitro ADME data for 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid has been reported in the public domain.
Metabolic Stability in Hepatic Microsomes and Hepatocytes
There is no available data on the metabolic stability of this compound in human or preclinical species' liver microsomes or hepatocytes. Such studies would typically determine the intrinsic clearance and predict the hepatic clearance of the compound, providing insights into its expected half-life in vivo.
Table 1: Metabolic Stability of this compound
| System | Species | Intrinsic Clearance (CLint) | Half-life (t½) |
|---|---|---|---|
| Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |
Cytochrome P450 (CYP) Inhibition and Induction Profiles
No studies detailing the inhibitory or inductive potential of this compound on major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) have been published. This information is critical for assessing the potential for drug-drug interactions.
Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | Data Not Available |
| CYP2C9 | Data Not Available |
| CYP2C19 | Data Not Available |
| CYP2D6 | Data Not Available |
Information regarding the potential of this compound to induce the expression of CYP enzymes is also unavailable.
Plasma Protein Binding Studies
The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of a drug's distribution and clearance. For many acidic drugs, plasma protein binding can be high. mdpi.comnih.gov However, the specific percentage of plasma protein binding for this compound in plasma from any preclinical species or humans has not been documented in the available literature.
Table 3: Plasma Protein Binding of this compound
| Species | Fraction Unbound (fu) |
|---|---|
| Human | Data Not Available |
| Rat | Data Not Available |
| Mouse | Data Not Available |
Membrane Permeability and Efflux/Influx Transporter Interactions
Data on the membrane permeability of this compound, typically assessed using cell-based assays like Caco-2 or MDCK, are not available. It is therefore not known whether this compound is likely to be well-absorbed orally or if it is a substrate for efflux transporters (e.g., P-glycoprotein, BCRP) or influx transporters (e.g., OATPs).
In Vivo Pharmacokinetic Studies in Preclinical Species
No in vivo pharmacokinetic studies of this compound in any preclinical species (e.g., mouse, rat, dog, monkey) have been published. Such studies are essential to understand the behavior of the compound in a whole organism.
Absorption Characteristics (e.g., oral bioavailability)
There is no information available regarding the absorption characteristics of this compound following administration through any route, including oral. Consequently, its oral bioavailability in any preclinical species is unknown.
Table 4: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) |
|---|---|
| Rat | Data Not Available |
| Mouse | Data Not Available |
Tissue Distribution and Volume of Distribution
No studies documenting the tissue distribution or the volume of distribution of this compound in any preclinical species were identified. Information regarding the extent and rate of its distribution into various tissues and organs is not available in the public domain.
Metabolite Identification and Biotransformation Pathways
There is no available information on the metabolic fate of this compound. Studies identifying its metabolites or elucidating the primary biotransformation pathways, such as oxidation, reduction, hydrolysis, or conjugation, have not been published.
Excretion Pathways (e.g., renal, biliary)
The routes of elimination for this compound have not been characterized. There is no data available to determine the primary pathways of excretion, whether through renal (urine) or biliary (feces) routes.
Half-life Determination and Clearance Rates
Pharmacokinetic studies required to determine the elimination half-life and clearance rates of this compound in plasma or other biological matrices are absent from the scientific literature.
Computational and Theoretical Chemistry Applications for 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly employed to predict the binding mode and affinity of a small molecule ligand to a protein target. Despite the utility of this approach, no specific molecular docking studies featuring 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid against any identified biological targets have been published in the scientific literature. Such a study would theoretically involve docking this compound into the active site of a relevant protein to predict its binding orientation, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and to estimate its binding free energy.
Molecular Dynamics Simulations to Explore Ligand-Target Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to study the stability of a ligand-protein complex, explore the conformational dynamics of both the ligand and the target, and to calculate more accurate binding free energies. There are currently no available research articles or public data detailing molecular dynamics simulations performed on this compound in complex with a biological target. Such simulations would provide valuable insights into the flexibility of the compound within a binding pocket and the dynamic nature of its interactions.
ADMET Prediction (in silico) and Drug-Likeness Assessment (Lipinski's Rule of Five, etc.)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessments are crucial for evaluating the pharmaceutical potential of a compound. These properties are often calculated using computational models. While specific experimental or proprietary computational studies on this compound are not available, a theoretical assessment based on its structure can be made using widely accepted principles like Lipinski's Rule of Five. drugbank.com
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five helps to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. drugbank.com The rules are:
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (log P) that does not exceed 5.
Based on the known structure of this compound (Molecular Formula: C13H17NO5S), we can predict its properties relevant to Lipinski's Rule of Five.
| Property | Predicted Value for this compound | Lipinski's Rule of Five Compliance |
| Molecular Weight | 299.34 g/mol scbt.com | Yes (< 500) |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 6 (5 from the sulfonyl and morpholine (B109124) groups, 1 from the carboxylic acid) | Yes (≤ 10) |
| Log P (Octanol-Water Partition Coefficient) | Predicted XlogP: 1.0 uni.lu | Yes (≤ 5) |
This theoretical analysis suggests that this compound does not violate any of Lipinski's rules, indicating it has physicochemical properties consistent with a potentially orally bioavailable drug. However, this is a predictive assessment, and experimental validation would be required.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide insights into molecular orbitals (such as the HOMO and LUMO), electrostatic potential, and the mechanisms of chemical reactions. A search of the scientific literature did not yield any specific studies that have performed quantum chemical calculations on this compound. Such calculations could, for instance, be used to predict its reactivity towards metabolic enzymes or to understand the electronic basis of its interaction with a biological target.
De Novo Drug Design and Virtual Screening Approaches Utilizing the Compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, while virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov The chemical scaffold of this compound, which combines a benzoic acid, an ethyl group, and a morpholine sulfonyl moiety, could potentially be used as a starting point for such computational drug design efforts. However, there is no published evidence to suggest that this specific compound or its scaffold has been utilized in any de novo design or virtual screening campaigns to date.
Advanced Analytical Characterization Techniques for 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Metabolite Identification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of drug candidates and related chemical entities, offering high accuracy and sensitivity for identifying metabolites and profiling impurities. nih.gov
Metabolite Identification: In drug discovery and development, identifying metabolites is critical. HRMS, often coupled with liquid chromatography (LC), allows for the detection and structural elucidation of metabolites in complex biological matrices. nih.gov For "4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid," metabolic pathways could involve modifications to various parts of the molecule. In vivo and in vitro models, such as human liver microsomes, are used to generate these metabolites. nih.gov Common metabolic transformations that could be anticipated and identified by HRMS include:
Oxidation: Hydroxylation of the ethyl group or the aromatic ring.
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates, particularly at the carboxylic acid group or a newly introduced hydroxyl group. nih.gov
Data mining techniques like mass defect filtering (MDF) and product ion filtering (PIF) can be employed to systematically search the complex datasets generated by LC/HR-MS for both expected and unexpected metabolites. nih.gov The high mass accuracy of HRMS allows for the confident determination of the elemental composition of these low-level metabolites. nih.gov
Impurity Profiling: Ensuring the purity of an active pharmaceutical ingredient (API) is a regulatory requirement. Impurities can arise during synthesis or degradation. HRMS is a powerful technique for detecting and characterizing these impurities, even at trace levels. ekb.eg For "this compound," potential process-related impurities could include starting materials, intermediates, or by-products from unintended side reactions. Degradation impurities might form under stress conditions like heat, light, or humidity. The combination of chromatographic separation with HRMS detection allows for the separation of the main compound from its impurities, and the high-resolution data facilitates the assignment of molecular formulas to these trace components.
Below is a table of predicted mass-to-charge ratios (m/z) for "this compound" adducts, which are fundamental for its detection and characterization by mass spectrometry. uni.lu
| Adduct | Predicted m/z |
| [M+H]+ | 300.09001 |
| [M+Na]+ | 322.07195 |
| [M-H]- | 298.07545 |
| [M+NH4]+ | 317.11655 |
| [M+K]+ | 338.04589 |
| [M+HCOO]- | 344.08093 |
This data is interactive and can be sorted by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. auremn.org.br It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure and the analysis of its three-dimensional conformation. auremn.org.brmdpi.com
For "this compound," standard 1D NMR experiments like ¹H and ¹³C NMR would confirm the presence of all key functional groups: the ethyl group, the substituted benzene (B151609) ring, the morpholine (B109124) ring, and the carboxylic acid proton. The chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a complete picture of the molecule's connectivity.
Beyond basic structure confirmation, advanced 2D NMR techniques are employed for conformational analysis:
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other, providing crucial information for determining the preferred conformation of the molecule in solution. mdpi.com For instance, NOESY could reveal the spatial relationship between the protons of the ethyl group and the adjacent aromatic proton, or between the morpholine protons and the aromatic ring.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is also used to probe spatial proximities and is particularly useful for molecules of intermediate size.
These NMR methods, often combined with theoretical calculations, can map the potential energy surface of the molecule to identify the most stable conformers. auremn.org.br This is particularly relevant for understanding the flexibility of the molecule, such as the rotation around the S-C (sulfonyl-aromatic) and C-C (aromatic-carboxyl) bonds, which can influence its binding to a biological target. nih.gov
Vibrational Spectroscopy (IR, Raman) in Understanding Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netscielo.org.mx These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.
For "this compound," the vibrational spectra would exhibit characteristic bands corresponding to its distinct structural components. By comparing the experimental spectra with those calculated using methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. scielo.org.mx
Key expected vibrational modes include:
O-H Stretch: A broad band in the IR spectrum, typically around 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer formed by hydrogen bonding.
C=O Stretch: A strong band in the IR spectrum around 1700 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
S=O Stretches: Strong, characteristic bands for the sulfonyl group (SO₂) are expected in the IR spectrum, typically appearing as asymmetric and symmetric stretches around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observed in the 2800-3100 cm⁻¹ region. researchgate.net
C-O and C-N Stretches: Vibrations associated with the morpholine and carboxylic acid groups would appear in the fingerprint region (below 1500 cm⁻¹).
Analysis of these spectral features can reveal information about intermolecular interactions. For example, shifts in the O-H and C=O stretching frequencies can provide evidence for the formation of hydrogen-bonded dimers, a common feature in the solid state of carboxylic acids. mdpi.comnih.gov
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | IR |
| Aromatic/Aliphatic C-H Stretch | 2800-3100 | IR, Raman |
| Carboxylic Acid C=O Stretch | ~1700 | IR |
| Sulfonyl S=O Asymmetric Stretch | ~1350 | IR |
| Sulfonyl S=O Symmetric Stretch | ~1160 | IR |
This data is interactive and can be sorted by clicking on the column headers.
X-ray Crystallography of Co-crystals or Target-Ligand Complexes
For "this compound," obtaining a single crystal suitable for X-ray diffraction would yield its exact solid-state structure. This would unambiguously confirm its molecular conformation, for instance, the dihedral angle between the plane of the benzoic acid ring and the S-N bond of the sulfonyl morpholine group. nih.gov
Furthermore, X-ray crystallography is a powerful tool in drug design and materials science for studying:
Co-crystals: By co-crystallizing "this compound" with a pharmaceutically acceptable coformer, it is possible to form a new crystalline solid with potentially improved physicochemical properties. researchgate.net X-ray crystallography is essential to confirm the formation of the co-crystal and to understand the intermolecular interactions (e.g., hydrogen bonds, π-stacking) that hold the components together. researchgate.net
Target-Ligand Complexes: If the compound is a ligand for a biological target such as a protein, co-crystallizing it with the target and determining the structure of the complex provides invaluable information for structure-based drug design. nih.gov The resulting electron density map reveals the precise binding mode of the ligand in the active site, showing all the key intermolecular interactions responsible for its affinity and selectivity. nih.gov
Chromatographic Method Development for Quantitative Analysis and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of quantitative analysis and purity assessment in the pharmaceutical industry. The development of a robust and reliable HPLC method is essential for quality control. ekb.eg
For "this compound," a reversed-phase HPLC (RP-HPLC) method would be the most common approach. The development process involves a systematic optimization of several parameters to achieve good separation, peak shape, and sensitivity: ajol.info
Stationary Phase (Column): A C18 column is a typical starting point, offering good retention for moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. Since the analyte is a benzoic acid derivative, controlling the pH of the mobile phase is crucial to ensure the analyte is in a single ionization state (usually protonated at low pH) to achieve sharp, symmetrical peaks.
Detection: A UV detector is commonly used, with the detection wavelength set at a λmax of the compound to ensure high sensitivity.
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate the main peak from impurities with different polarities in a reasonable run time. ekb.eg
Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines. ekb.egajol.info Validation demonstrates that the analytical method is suitable for its intended purpose and involves assessing parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ajol.info
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively. ajol.info
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ekb.eg
This validated HPLC method can then be used for the routine quantitative analysis of "this compound" in bulk drug substance and for assessing its purity by quantifying any detected impurities.
Investigation of Novel Derivatives and Analogs of 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid
Rational Design Principles for Second-Generation Compounds
The rational design of second-generation compounds stemming from a lead structure like 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid is a meticulous process grounded in established medicinal chemistry principles. The primary objective is to systematically modify the molecule to optimize its interaction with its biological target, thereby enhancing potency and selectivity, while also improving its pharmacokinetic and pharmacodynamic properties.
Key strategies in the rational design of analogs of this compound would involve:
Structure-Activity Relationship (SAR) Studies: A thorough understanding of how different parts of the molecule contribute to its biological activity is paramount. For this compound, this would involve dissecting the roles of the ethyl group, the morpholine (B109124) ring, and the relative positions of the substituents on the benzoic acid ring. Modifications would be made to each of these components to probe their importance. For instance, the ethyl group at the 4-position could be varied in size and lipophilicity (e.g., replaced with methyl, propyl, or trifluoromethyl groups) to understand the steric and electronic requirements of the binding pocket.
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For the morpholine ring, which is often associated with favorable pharmacokinetic properties, bioisosteric replacements could include piperidine, thiomorpholine, or various non-classical bioisosteres to fine-tune solubility, metabolic stability, and target engagement. The carboxylic acid group, a key feature for potential ionic interactions, could be replaced with bioisosteres like tetrazole or hydroxamic acid to modulate acidity and membrane permeability.
Pharmacokinetic Optimization: Beyond target affinity, second-generation compounds must possess suitable ADME (absorption, distribution, metabolism, and excretion) properties. Rational design would therefore also focus on modifying the structure to enhance oral bioavailability, prolong half-life, and minimize off-target effects. For example, introducing polar groups or metabolically stable functionalities can significantly impact a compound's pharmacokinetic profile.
A hypothetical SAR exploration for analogs of this compound is presented in the table below, illustrating the principles of rational design.
| Analog | Modification | Rationale | Predicted Outcome |
| 1 | R = CH3 | Investigate the effect of a smaller alkyl group at the 4-position on steric hindrance. | May improve binding if the pocket is constrained. |
| 2 | R = CF3 | Introduce an electron-withdrawing group to alter electronic properties and potentially increase metabolic stability. | Could enhance binding through new interactions and block metabolic pathways. |
| 3 | Morpholine replaced with Piperidine | Assess the impact of removing the oxygen atom on hydrogen bonding and overall polarity. | May alter solubility and target interaction. |
| 4 | Carboxylic acid replaced with Tetrazole | Bioisosteric replacement to modulate acidity and improve oral bioavailability. | Potential for enhanced cell permeability and similar target engagement. |
Synthesis and Biological Evaluation of Key Analogs with Enhanced Potency or Selectivity
The synthesis of analogs of this compound would typically follow established synthetic routes for substituted benzoic acids and sulfonamides. A general synthetic pathway might involve the chlorosulfonylation of an appropriately substituted benzoic acid derivative, followed by reaction with morpholine to form the sulfonamide. Subsequent modifications to the alkyl group or the aromatic ring could be achieved through various organic reactions.
For instance, the synthesis of analogs with varying alkyl groups at the 4-position could start from the corresponding 4-alkylbenzoic acids. The synthesis of bioisosteric replacements for the morpholine ring would involve reacting the sulfonyl chloride intermediate with the desired amine.
Once synthesized, these analogs would undergo rigorous biological evaluation to determine their potency and selectivity. This typically involves a cascade of in vitro and in vivo assays.
In Vitro Potency Assays: These assays measure the concentration of the compound required to elicit a specific biological response, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These assays are crucial for establishing a baseline of activity and for comparing the potency of different analogs.
Selectivity Profiling: To ensure that the enhanced potency is not accompanied by an increase in off-target effects, analogs are screened against a panel of related biological targets. A highly selective compound will show potent activity against its intended target with significantly lower activity against other targets.
Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating the compound's activity in living cells. They can provide insights into cell permeability, cytotoxicity, and the compound's mechanism of action within a cellular environment.
The following table presents hypothetical biological data for a series of synthesized analogs, illustrating how structural modifications can impact potency and selectivity.
| Compound | Modification from Parent | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |
| Parent | - | 100 | 5000 | 50 |
| Analog A | 4-Ethyl to 4-Propyl | 50 | 4500 | 90 |
| Analog B | Morpholine to Thiomorpholine | 120 | 8000 | 67 |
| Analog C | 4-Ethyl to 4-Trifluoromethyl | 25 | 10000 | 400 |
| Analog D | Carboxylic acid to Tetrazole | 150 | 6000 | 40 |
Prodrug Design Strategies for this compound
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. The design of prodrugs for this compound would primarily focus on masking the carboxylic acid group, which is often responsible for poor membrane permeability and rapid metabolism.
Common prodrug strategies for carboxylic acids include:
Ester Prodrugs: Converting the carboxylic acid to an ester is a widely used approach to increase lipophilicity and improve oral absorption. The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis by esterases in the body, thereby influencing the drug's release profile. For example, simple alkyl esters (methyl, ethyl) or more complex esters designed for specific enzyme cleavage can be synthesized.
Amide Prodrugs: While generally more stable than esters, amide prodrugs can also be employed. These are typically hydrolyzed by amidases.
Carbonate and Carbamate Prodrugs: These can also be used to mask the carboxylic acid functionality and are cleaved by esterases or other hydrolases.
The goal of these strategies is to create a transiently modified molecule that can efficiently cross biological membranes and then be converted to the active parent drug at the site of action. The table below outlines some potential prodrug strategies for this compound.
| Prodrug Type | Promoiet | Activation Mechanism | Potential Advantage |
| Ester | Methyl | Esterase hydrolysis | Increased lipophilicity, improved oral absorption. |
| Ester | Acyloxymethyl | Esterase hydrolysis | Controlled release kinetics. |
| Amide | Glycine | Amidase hydrolysis | Potential for targeted delivery via amino acid transporters. |
Bioconjugation and Chemical Biology Probes Based on the Compound
Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule, like a protein or a nucleic acid. This creates a powerful tool for studying biological processes. Chemical biology probes are small molecules designed to interact with and report on biological systems.
To create a bioconjugate or a chemical probe from this compound, a reactive handle would need to be incorporated into its structure. This could be achieved by modifying the parent compound to include functional groups suitable for common bioconjugation reactions, such as:
Click Chemistry: Introducing an azide (B81097) or alkyne group onto the molecule would allow for its efficient and specific conjugation to biomolecules containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Amine-Reactive Chemistry: The carboxylic acid group could be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines (lysine residues) on proteins.
Thiol-Reactive Chemistry: Introducing a maleimide (B117702) or a haloacetyl group would enable conjugation to cysteine residues on proteins.
These chemical biology probes could be used for various applications, including:
Target Identification and Validation: By attaching an affinity tag (e.g., biotin) to the compound, researchers can perform pulldown experiments to identify the proteins that it binds to in a cellular lysate.
Fluorescent Labeling: Conjugating a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and trafficking using microscopy techniques.
Activity-Based Probes: These probes are designed to covalently bind to the active site of an enzyme, providing a direct readout of enzyme activity.
The development of such probes based on the this compound scaffold would provide invaluable tools for elucidating its mechanism of action and for discovering new biological roles.
Future Directions and Identification of Research Gaps for 4 Ethyl 3 Morpholine 4 Sulfonyl Benzoic Acid
Unexplored Biological Targets or Therapeutic Areas
Currently, 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid is designated for research purposes only, with no specified therapeutic applications. scbt.com However, the structural motifs present in the molecule, namely the benzoic acid and sulfonamide groups, are found in a variety of biologically active compounds. This suggests that this compound could interact with a range of biological targets.
Future research should prioritize broad-based screening to identify potential biological targets. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. Given the anti-inflammatory properties of some sulfonamide-containing compounds, investigating its effects on inflammatory pathways and related targets, such as cyclooxygenase (COX) enzymes or cytokine signaling, would be a logical starting point. nih.gov Furthermore, its structural similarity to certain classes of molecules warrants investigation into its potential as an antimicrobial or anticancer agent. nih.govnih.gov
Application in Chemical Biology Tools and Probes
The development of chemical probes is essential for dissecting complex biological processes. If this compound is found to have a specific biological target, it could be modified to serve as a valuable research tool.
Future efforts could focus on synthesizing derivatives of the compound that incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These probes would be instrumental in identifying the specific binding partners of the compound within a cell, elucidating its mechanism of action, and mapping the biological pathways it modulates. Furthermore, photo-affinity labeling derivatives could be developed to covalently link to its target protein upon photoactivation, allowing for more robust target identification.
Development of Advanced Delivery Systems
While information regarding dosage and administration is outside the scope of this article, the physical and chemical properties of this compound will influence its behavior in biological systems. Research into advanced delivery systems could enhance its potential efficacy and specificity, should a therapeutic application be identified.
Future investigations could explore the encapsulation of the compound within nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles. These systems could potentially improve its solubility, protect it from degradation, and allow for targeted delivery to specific tissues or cells by functionalizing the nanoparticle surface with targeting ligands. The development of such systems would be a critical step in translating any discovered biological activity into a viable therapeutic strategy.
Integration with Emerging Technologies
The fields of drug discovery and development are being revolutionized by emerging technologies. Integrating these technologies into the study of this compound could significantly accelerate the pace of research.
Artificial Intelligence (AI) in Drug Discovery: AI and machine learning algorithms could be employed to predict potential biological targets for this compound based on its chemical structure. These computational models can analyze vast datasets of known drug-target interactions to identify patterns and make predictions, thereby prioritizing experimental validation.
Organ-on-a-Chip: Organ-on-a-chip technology provides a more physiologically relevant in vitro model for studying the effects of compounds on human tissues and organs. nih.govnih.gov Once potential biological activities are identified, these microfluidic devices could be used to assess the efficacy and potential toxicity of this compound in a human-relevant context, reducing the reliance on animal models. nih.gov
Addressing Remaining Challenges in Synthesis or Preclinical Profiling
While the synthesis of similar morpholine (B109124) and benzoic acid derivatives has been described in the literature, specific challenges and optimization for the large-scale and efficient production of this compound may need to be addressed. researchgate.netmdpi.comacs.org
Future research should focus on developing a robust and scalable synthetic route. This may involve exploring different catalysts, reaction conditions, and purification methods to improve yield and purity. In terms of preclinical profiling, a significant research gap exists. Comprehensive in vitro and in vivo studies will be necessary to characterize its pharmacokinetic and pharmacodynamic properties. This includes determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its metabolic stability. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid?
The synthesis typically involves sulfonylation of 3-amino-4-ethylbenzoic acid with morpholine sulfonyl chloride under anhydrous conditions. Key steps include:
- Reaction conditions : Use dichloromethane or tetrahydrofuran as solvents, with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC.
- Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Q. How should researchers characterize the purity and stability of this compound?
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity) and in aqueous buffers (pH 1–13) over 72 hours.
- Storage : Maintain under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis of the sulfonyl group .
Q. What spectroscopic methods are optimal for structural elucidation?
- NMR : Use -NMR to identify ethyl (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.5–8.2 ppm). -NMR (if applicable) can confirm fluorinated analogs.
- FT-IR : Detect sulfonyl S=O stretching vibrations (~1350–1150 cm) and carboxylic acid O-H (~2500–3000 cm).
- Mass spectrometry : HRMS (ESI+) for exact mass confirmation (CHNOS, calculated [M+H]: 272.0694) .
Advanced Research Questions
Q. How does the morpholinosulfonyl group influence the compound’s acidity compared to other substituents?
The morpholinosulfonyl group is electron-withdrawing , increasing benzoic acid acidity. Compare pKa values via potentiometric titration :
| Substituent | pKa | Reference |
|---|---|---|
| -H (benzoic acid) | 4.19 | |
| -CF | 3.6 | |
| -SO-morpholine | ~2.8* | Predicted |
| *Predicted based on sulfonyl group’s electron-withdrawing strength. |
Q. What strategies address low yields in coupling reactions involving this compound?
- Catalyst optimization : Use Pd(OAc) with SPhos or Xantphos ligands for Suzuki-Miyaura couplings.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the sulfonyl group.
- Steric considerations : The ethyl group at position 4 may hinder reactivity; pre-functionalize the benzoic acid core before introducing bulky substituents .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition)?
- Dose-response validation : Perform IC assays across multiple concentrations (e.g., 0.1–100 µM).
- Impurity control : Verify compound purity (>95% via HPLC) to exclude confounding effects from byproducts.
- Target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes/proteins .
Q. What computational methods predict interactions between this compound and biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses with proteins (e.g., kinases, sulfotransferases).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How to analyze electronic effects of substituents on reaction kinetics?
- Hammett plots : Measure rate constants for reactions (e.g., ester hydrolysis) and plot log(k) against σ values for substituents.
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the sulfonyl group lowers LUMO energy, enhancing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
